molecular formula C11H15NO2 B13487641 4-(benzylamino)butanoic Acid CAS No. 26735-10-4

4-(benzylamino)butanoic Acid

Numéro de catalogue: B13487641
Numéro CAS: 26735-10-4
Poids moléculaire: 193.24 g/mol
Clé InChI: XZJMQNMFQZJPHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Benzylamino)butanoic acid (C₁₁H₁₅NO₂) is a substituted butanoic acid derivative featuring a benzylamino group (-NH-CH₂-C₆H₅) at the fourth carbon position. It is commonly encountered as its hydrochloride salt (CAS 57054-96-3, molecular weight 229.7 g/mol), which enhances solubility in aqueous media . This compound is utilized in biochemical research, particularly as a precursor in peptide synthesis and enzyme inhibition studies, owing to its amine and carboxylic acid functional groups .

Propriétés

IUPAC Name

4-(benzylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11(14)7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJMQNMFQZJPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420885
Record name 4-(benzylamino)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26735-10-4
Record name 4-(benzylamino)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzylamino)butanoic acid typically involves the reaction of benzylamine with a butanoic acid derivative. One common method is the reductive amination of 4-oxobutanoic acid with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for 4-(benzylamino)butanoic acid may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Benzylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

Chemistry

4-(benzylamino)butanoic acid serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical modifications, leading to a range of derivatives with different properties.

Major Products Formed:

  • Oxidation: Carboxylic acids or other oxidized derivatives
  • Reduction: Amines or other reduced forms
  • Substitution: Substituted derivatives, contingent on the reagents employed

Biology

This compound is studied for its potential biological activities and interactions with biomolecules. The benzylamine group can interact with enzymes and receptors, potentially modulating their activity, though the specific molecular targets depend on the context of its application.

Medicine

4-(benzylamino)butanoic acid is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry

In industry, 4-(benzylamino)butanoic acid is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Antimicrobial Research

Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, related compounds to 4-(benzylamino)butanoic acid, have been examined for their antimicrobial potential . These derivatives have demonstrated antimicrobial properties, especially against S. aureus strains . Further modification of these structures could enhance their activity against pathogenic microorganisms .

  • E. coli and P. aeruginosa: Approximately 40% growth inhibition was observed in cultures supplemented with the tested compounds at a concentration of 64 µg/mL .
  • Antifungal Activity: Significant growth inhibition was observed in yeast and filamentous fungi cultures with the addition of 4-[4-(benzylamino)butoxy]-9 H-carbazole derivatives at 64 µg/mL .

Applications in Pharmaceutical Research

4-(benzylamino)butanoic acid is a candidate for drug development, particularly in neurology and psychiatry due to its unique structure. Interaction studies have revealed its binding affinity and activity modulation concerning various biological targets. Structural analogs have been investigated for their interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Development of 4-Benzyloxy-benzylamino Chemotype

Mécanisme D'action

The mechanism of action of 4-(benzylamino)butanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of 4-(Benzylamino)butanoic Acid and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features Applications/Properties References
4-(Benzylamino)butanoic acid C₁₁H₁₅NO₂ 193.24 Benzylamino group at C4 Biochemical research, peptide synthesis
4-(Dibenzylamino)butanoic acid C₁₈H₂₁NO₂ 283.36 Two benzyl groups on amino substituent Increased lipophilicity; research use
4-(Butylamino)butanoic acid C₈H₁₇NO₂ 159.23 Butylamino group (-NH-C₄H₉) Intermediate in organic synthesis
4-(Dimethylamino)butanoic acid C₆H₁₃NO₂ 131.17 Dimethylamino group (-N(CH₃)₂) Higher water solubility; biochemical studies
4-(Benzylamino)-4-oxobutanoic acid C₁₁H₁₃NO₃ 207.23 Ketone group at C4 (oxo derivative) Altered reactivity; potential enzyme inhibition
2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid C₁₂H₁₅NO₅S 285.32 Benzoylamino at C2, sulfonyl at C4 Sulfonamide-based drug design
4-(4-Bromophenyl)butanoic acid C₁₀H₁₁BrO₂ 243.10 Bromophenyl group at C4 Halogenated aromatic intermediates
MCPB (Herbicide) C₁₁H₁₃ClO₃ 228.67 4-Chloro-2-methylphenoxy group at C4 Herbicidal activity (HRAC Class O)

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility: The benzyl group in 4-(benzylamino)butanoic acid contributes to moderate lipophilicity, whereas 4-(dimethylamino)butanoic acid (C₆H₁₃NO₂) exhibits higher water solubility due to the polar dimethylamino group . The hydrochloride salt form of the parent compound further improves aqueous solubility . 4-(Dibenzylamino)butanoic acid (C₁₈H₂₁NO₂), with two benzyl groups, demonstrates significantly higher hydrophobicity, making it suitable for lipid membrane studies .
  • Thermal Properties: 4-(4-Bromophenyl)butanoic acid (C₁₀H₁₁BrO₂) has a melting point of 67°C and a boiling point of 176°C at 3 mmHg, reflecting the stabilizing influence of the bromine atom on the aromatic ring . In contrast, the parent compound’s hydrochloride form likely decomposes at higher temperatures due to ionic interactions.

Functional Group Modifications and Bioactivity

  • The oxo derivative, 4-(benzylamino)-4-oxobutanoic acid (C₁₁H₁₃NO₃), introduces a ketone at C4, which may enhance hydrogen bonding with enzymes or receptors .
  • Sulfonyl and Halogen Modifications: 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid (C₁₂H₁₅NO₅S) incorporates a sulfonyl group, a common motif in drugs targeting sulfa enzymes or ion channels . The bromine atom in 4-(4-bromophenyl)butanoic acid (C₁₀H₁₁BrO₂) increases molecular weight and may enhance binding to hydrophobic pockets in proteins .

Activité Biologique

4-(Benzylamino)butanoic acid is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by the presence of a benzylamino group attached to a butanoic acid backbone, which influences its interactions with biological systems. Research into its biological activity has revealed insights into its mechanisms of action, potential therapeutic applications, and toxicological profiles.

  • Molecular Formula : C11H15N
  • Molecular Weight : 175.25 g/mol
  • Structure : The structure features a butanoic acid chain with a benzylamino substituent at the fourth carbon.

The biological activity of 4-(benzylamino)butanoic acid is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The compound may exert effects through:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially altering cellular functions and signaling processes.
  • Receptor Binding : The benzylamine moiety allows for interactions with specific receptors, which could modulate physiological responses.

Antimicrobial Activity

Research has demonstrated that 4-(benzylamino)butanoic acid exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown significant inhibition of bacterial growth at various concentrations:

Microorganism Inhibition Concentration (µg/mL) Growth Inhibition (%)
Staphylococcus aureus30>95
Pseudomonas aeruginosa2050
Aspergillus flavus6045

These findings indicate its potential as a therapeutic agent against drug-resistant strains .

Cytotoxicity

The cytotoxic effects of 4-(benzylamino)butanoic acid have also been evaluated in various cell lines. It was observed that:

  • At high concentrations (100 mM), significant cytotoxicity was noted, reducing cell viability by nearly 50% in certain assays.
  • Lower concentrations exhibited minimal toxicity, suggesting a dose-dependent response .

Case Studies

  • Study on Antimicrobial Potential :
    A study evaluated the antimicrobial efficacy of 4-(benzylamino)butanoic acid derivatives against multiple microorganisms. Results indicated effective inhibition of Staphylococcus aureus and Escherichia coli, with MIC values demonstrating substantial antimicrobial activity .
  • Toxicological Assessment :
    Another investigation assessed the toxicity profile of the compound in human fibroblast cells, revealing that while it possesses antimicrobial properties, it also shows higher sensitivity in human cells compared to microbial targets. This highlights the need for careful consideration of dosage when exploring therapeutic applications .

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(benzylamino)butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves coupling benzylamine with a suitably activated butanoic acid derivative. For example, 4-[3-(benzylamino)phenyl]-2,4-dioxobutanoic acid (a structural analog) was synthesized via nucleophilic substitution under reflux in anhydrous dimethylformamide (DMF), achieving yields of 75% when using trifluoroacetic acid (TFA) for deprotection steps . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. room temperature) can significantly impact reaction efficiency. Characterization via 1^1H NMR and HPLC-MS is critical to confirm purity and structural integrity .

Q. How can researchers validate the structural identity of 4-(benzylamino)butanoic acid derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1^1H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and α-protons near the amino group (δ 3.5–4.0 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 298.1079 for 4-[3-(benzylamino)phenyl]-2,4-dioxobutanoic acid ) .
  • HPLC : Retention times (e.g., 3.01 min for the same compound) provide reproducibility benchmarks .

Q. What solvent systems are optimal for solubilizing 4-(benzylamino)butanoic acid in biological assays?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in aqueous buffers. For in vitro studies, prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffers (≤1% DMSO final concentration) to avoid cytotoxicity. Solubility can be enhanced using cyclodextrins or surfactants like Tween-80 .

Advanced Research Questions

Q. How do structural modifications to the benzyl group in 4-(benzylamino)butanoic acid affect its biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that electron-donating substituents (e.g., -OCH3_3) on the benzyl ring enhance binding affinity to target enzymes, while bulky groups reduce permeability. For example, N-benzyl-thiomorpholinopyrimidin-4-amine derivatives showed improved inhibitory activity against bacterial enzymes when the benzyl group was para-substituted . Computational docking (e.g., AutoDock Vina) can predict binding modes and guide synthetic prioritization .

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for 4-(benzylamino)butanoic acid analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cofactors). Standardize protocols by:
  • Using recombinant enzymes (e.g., expressed in E. coli) to ensure consistency .
  • Including positive controls (e.g., known inhibitors like 2,4-dioxobutanoic acid derivatives ) .
  • Validating results across orthogonal assays (e.g., fluorescence quenching vs. calorimetry) .

Q. How can researchers assess the stability of 4-(benzylamino)butanoic acid under physiological conditions?

  • Methodological Answer : Conduct stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) using:
  • LC-MS/MS : Quantify degradation products over 24–72 hours.
  • Circular Dichroism (CD) : Monitor conformational changes in enzyme-bound states .
  • Accelerated Stability Testing : Expose the compound to oxidative (H2_2O2_2) or hydrolytic (acid/base) stress to identify labile moieties .

Data Contradiction Analysis

Q. Why do purity levels of 4-(benzylamino)butanoic acid vary across commercial suppliers, and how can researchers mitigate this?

  • Analysis : Purity discrepancies (e.g., 95% vs. 98%) often stem from differences in purification methods (e.g., column chromatography vs. recrystallization). Researchers should:
  • Request certificates of analysis (CoA) with detailed HPLC/GC-MS traces.
  • Repurify batches using preparative HPLC if impurities interfere with assays .

Q. What explains conflicting reports on the compound’s solubility in aqueous buffers?

  • Analysis : Variations in pH, ionic strength, and buffer composition (e.g., phosphate vs. Tris) alter protonation states of the amino and carboxyl groups. Use potentiometric titration to determine pKa values and predict solubility at physiological pH .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.